2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole
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Overview
Description
2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its intricate structure, which includes multiple aromatic rings and a piperidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the phenylmethyl and piperidinyl groups. Key steps may include:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Phenylmethyl Group: This step often involves the alkylation of the benzimidazole core using benzyl halides in the presence of a base.
Attachment of Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where the benzimidazole derivative reacts with piperidine under appropriate conditions.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the aromatic rings or the benzimidazole core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce partially or fully reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving benzimidazole derivatives.
Chemical Biology: It serves as a tool for chemical biology research, helping to elucidate the mechanisms of action of related compounds.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole core and aromatic rings. These interactions may modulate biological pathways, leading to the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-benzimidazole: A simpler analog with a single benzimidazole core and a phenyl group.
4-(2-Phenyl-1H-benzimidazol-1-yl)phenol: A compound with a benzimidazole core and a phenolic group.
1-(Phenylmethyl)-1H-benzimidazole: A derivative with a benzimidazole core and a benzyl group.
Uniqueness
2-[4-[(2R)-2-(2-Phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-1H-benzimidazole is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C40H37N5O |
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Molecular Weight |
603.8 g/mol |
IUPAC Name |
1-benzyl-2-[4-[(2R)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole |
InChI |
InChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2/t38-/m0/s1 |
InChI Key |
LTZKEDSUXKTTTC-LHEWISCISA-N |
Isomeric SMILES |
C1CNCCC1[C@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 |
Canonical SMILES |
C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 |
Origin of Product |
United States |
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